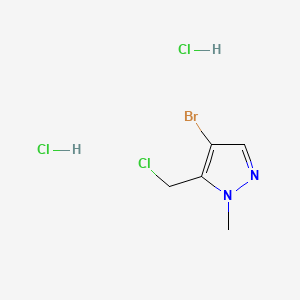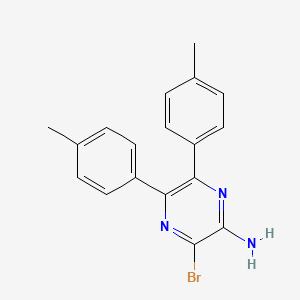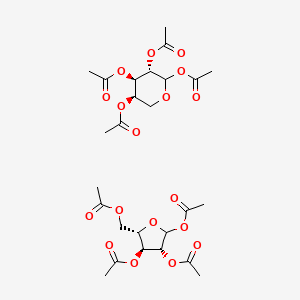
2-Methyl-3-(2-morpholin-4-ylethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(2-morpholin-4-ylethoxy)aniline is an organic compound with the molecular formula C12H18N2O2 It is a derivative of aniline, featuring a morpholine ring attached via an ethoxy linker to the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-morpholin-4-ylethoxy)aniline typically involves the nucleophilic substitution of a suitable aniline derivative with a morpholine-containing reagent. One common method involves the reaction of 2-methyl-3-nitroaniline with 2-(morpholin-4-yl)ethanol under basic conditions, followed by reduction of the nitro group to an amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. The use of palladium-catalyzed amination reactions is also common in industrial settings .
化学反応の分析
Types of Reactions
2-Methyl-3-(2-morpholin-4-ylethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
2-Methyl-3-(2-morpholin-4-ylethoxy)aniline has diverse applications in scientific research:
作用機序
The mechanism of action of 2-Methyl-3-(2-morpholin-4-ylethoxy)aniline involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, potentially modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes .
特性
分子式 |
C13H20N2O2 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
2-methyl-3-(2-morpholin-4-ylethoxy)aniline |
InChI |
InChI=1S/C13H20N2O2/c1-11-12(14)3-2-4-13(11)17-10-7-15-5-8-16-9-6-15/h2-4H,5-10,14H2,1H3 |
InChIキー |
MRUKUFWNVMXWBQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1OCCN2CCOCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzhydryl 7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13845087.png)

![tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13845096.png)

![5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13845102.png)









